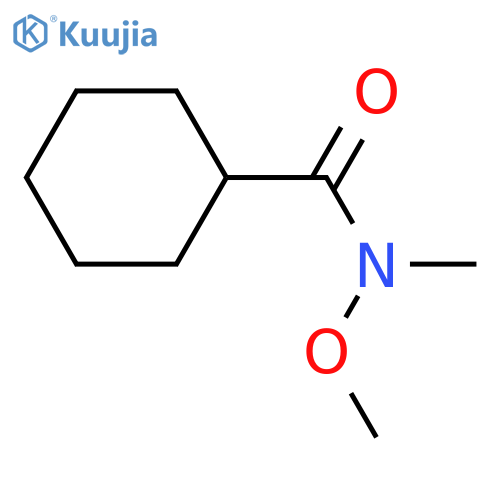

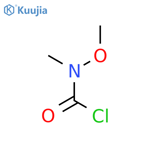

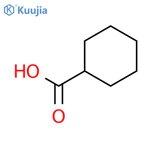

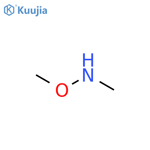

An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride

,

Bulletin of the Korean Chemical Society,

2002,

23(3),

521-524